molecular formula C16H18ClN3 B13049284 2-(1-Benzylpiperidin-3-YL)-6-chloropyrazine

2-(1-Benzylpiperidin-3-YL)-6-chloropyrazine

Cat. No.: B13049284
M. Wt: 287.79 g/mol
InChI Key: CPCAURWTVWAALB-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-3-YL)-6-chloropyrazine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities . The addition of a chloropyrazine group enhances the compound’s chemical properties, making it a valuable target for various scientific research applications.

Preparation Methods

The synthesis of 2-(1-Benzylpiperidin-3-YL)-6-chloropyrazine typically involves multiple steps, starting with the preparation of the piperidine ring followed by the introduction of the benzyl and chloropyrazine groups. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

2-(1-Benzylpiperidin-3-YL)-6-chloropyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropyrazine group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1-Benzylpiperidin-3-YL)-6-chloropyrazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-3-YL)-6-chloropyrazine involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various biological receptors, while the chloropyrazine group can enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

2-(1-Benzylpiperidin-3-YL)-6-chloropyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the piperidine and chloropyrazine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18ClN3

Molecular Weight

287.79 g/mol

IUPAC Name

2-(1-benzylpiperidin-3-yl)-6-chloropyrazine

InChI

InChI=1S/C16H18ClN3/c17-16-10-18-9-15(19-16)14-7-4-8-20(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,9-10,14H,4,7-8,11-12H2

InChI Key

CPCAURWTVWAALB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C3=CN=CC(=N3)Cl

Origin of Product

United States

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